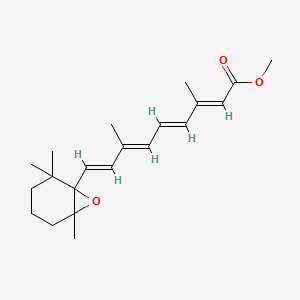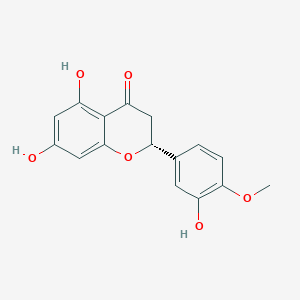
α-法尼烯-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
α-Farnesene-d6 is a deuterated form of α-Farnesene, a sesquiterpene hydrocarbon. Sesquiterpenes are a class of terpenes that consist of three isoprene units and often have significant biological activities. α-Farnesene is naturally found in the coating of apples and other fruits, contributing to their characteristic aroma. The deuterated form, α-Farnesene-d6, is primarily used in scientific research as a tracer molecule due to the presence of deuterium atoms, which can be tracked using mass spectrometry .
科学研究应用
α-Farnesene-d6 is used extensively in scientific research due to its deuterium labeling, which allows for precise tracking in metabolic studies. It is used in:
Chemistry: As a tracer molecule in reaction mechanisms and metabolic pathways.
Biology: To study the behavior of sesquiterpenes in biological systems.
Medicine: In the development of pharmaceuticals and understanding the pharmacokinetics of sesquiterpenes.
Industry: In the production of biofuels, lubricants, and as a precursor for other valuable chemicals
作用机制
Target of Action
α-Farnesene-d6, a variant of α-Farnesene, is a sesquiterpene volatile compound that plays a significant role in plant defense . It is associated with insect attraction and superficial scald of apple and pear fruits during cold storage . The primary targets of α-Farnesene-d6 are the transcription factors MdMYC2 and MdERF3, which regulate α-Farnesene biosynthesis in apple fruit .
Mode of Action
The interaction of α-Farnesene-d6 with its targets results in the activation of the MdAFS promoter, a key component in the biosynthesis of α-Farnesene . This interaction leads to an increase in the transcript levels of MdHMGR2 and MdAFS, thereby enhancing α-Farnesene production .
Biochemical Pathways
The biosynthesis of α-Farnesene involves several biochemical pathways. The mevalonate pathway and the 2-C-methyl-D-erythritol 4-phosphate/1-deoxy-d-xylulose 5-phosphate pathway (MEP pathway) are the primary pathways involved in the synthesis of terpenoids, including α-Farnesene . The overexpression of relevant genes and modification of cofactor specificity in these pathways can increase α-Farnesene production .
Pharmacokinetics
It is known that the compound is highly purified and has a molecular weight of 21039 . It is stored at -20°C for stability .
Result of Action
The action of α-Farnesene-d6 results in increased α-Farnesene production. This compound acts as alarm pheromones in termites and food attractants for the apple tree pest, the codling moth . It is also the chief compound contributing to the scent of gardenia .
Action Environment
The action of α-Farnesene-d6 can be influenced by environmental factors. For instance, the production of α-Farnesene can be increased by recreating the NADPH and ATP biosynthetic pathways in Pichia pastoris . This process involves optimizing biocatalytic reactions and integrating them with natural thylakoid membranes .
生化分析
Biochemical Properties
α-Farnesene-d6, like its parent compound α-Farnesene, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, α-Farnesene synthase uses farnesyl diphosphate (FPP) as the substrate to catalyze the synthesis of α-Farnesene .
Cellular Effects
Studies on α-Farnesene have shown that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that α-Farnesene synthase plays a crucial role in its synthesis, using FPP as the substrate . This suggests that α-Farnesene-d6 may have similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The effects of α-Farnesene-d6 at different dosages in animal models have not been extensively studied. Given its role as a pheromone in termites and an attractant for certain pests, it is likely that its effects would vary with dosage .
Metabolic Pathways
α-Farnesene-d6 is involved in the mevalonate (MVA) pathway, which is initiated by the first rate-limiting enzyme, 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) . It interacts with enzymes such as farnesyl diphosphate synthase (FPS), which catalyzes the condensation of geranyl diphosphate (GPP) and isopentenyl diphosphate (IPP) to produce farnesyl diphosphate (FPP), the immediate precursor of sesquiterpenes .
Subcellular Localization
The subcellular localization of α-Farnesene-d6 is not well known. Given its role in the MVA pathway, it is likely to be localized in the cytosol where this pathway occurs .
准备方法
Synthetic Routes and Reaction Conditions: α-Farnesene can be synthesized through the mevalonate pathway in engineered microorganisms such as Yarrowia lipolytica. The process involves the overexpression of genes in the mevalonate pathway and α-farnesene synthase genes. The production can be optimized by adjusting fermentation conditions and using lipid feedstock .
Industrial Production Methods: Industrial production of α-Farnesene involves microbial fermentation using engineered strains of Yarrowia lipolytica. The process includes the optimization of metabolic pathways and fermentation conditions to achieve high yields. The use of waste lipid feedstock has been shown to improve the economic value and reduce pollution .
化学反应分析
Types of Reactions: α-Farnesene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can involve halogenation or other electrophilic reagents.
Major Products:
相似化合物的比较
β-Farnesene: An isomer of α-Farnesene, differing by the location of one double bond.
Farnesol: An alcohol form of farnesene, used in perfumery and as an intermediate in the biosynthesis of other terpenes.
Nerolidol: Another sesquiterpene alcohol with applications in flavoring and fragrance industries.
Uniqueness: α-Farnesene is unique due to its role in plant defense and its significant presence in the aroma profile of apples. Its deuterated form, α-Farnesene-d6, is particularly valuable in research for tracking and studying metabolic processes .
属性
CAS 编号 |
162189-16-4 |
|---|---|
分子式 |
C₁₅H₁₈D₆ |
分子量 |
210.39 |
同义词 |
(E,E)-3,7,11-Trimethyl-1,3,6,10-dodecatetraene-d6; Farnesene-d6; (3E,6E)-α-Farnesene-d6; (E,E)-α-Farnesene-d6; alpha-Farnesene-d6; trans,trans-α-Farnesene-d6; trans-2,6,10-Trimethyl-2,6,9,11-dodecatetraene-d6; trans-3,7,11-Trimethyl-1,3,6,10-dodecate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B1144518.png)



